An In-Depth Technical Guide to 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN)
An In-Depth Technical Guide to 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN)
For Researchers, Scientists, and Organic Electronics Professionals
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene, commonly known as TBADN. As a key material in the field of organic electronics, TBADN has garnered significant attention for its application in Organic Light-Emitting Diodes (OLEDs), particularly as a highly efficient and stable blue-emitting host. This document delves into the fundamental properties, synthesis, photophysical and electrical characteristics, and device applications of TBADN. Detailed experimental insights, device architecture, performance metrics, and degradation pathways are discussed to provide a holistic understanding for researchers and professionals in materials science and device engineering.
Introduction: The Significance of TBADN in Organic Electronics
2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN) is a polycyclic aromatic hydrocarbon that has established itself as a cornerstone material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a bulky tert-butyl group on the anthracene core and two naphthyl substituents at the 9 and 10 positions, imparts a unique combination of thermal stability, morphological robustness, and desirable photophysical properties.
The anthracene core provides a high photoluminescence quantum yield, while the naphthyl groups contribute to a wide bandgap, making it an excellent host material for various dopants. The tert-butyl group enhances solubility and prevents intermolecular aggregation, which can otherwise lead to luminescence quenching. These characteristics make TBADN particularly suitable for producing efficient and long-lasting blue OLEDs, a critical component for full-color displays and white lighting applications. This guide will explore the synthesis, properties, and applications of TBADN, providing a detailed resource for its utilization in advanced electronic devices.
Physicochemical Properties of TBADN
A foundational understanding of the physical and chemical properties of TBADN is essential for its application in device fabrication.
| Property | Value |
| IUPAC Name | 2-tert-butyl-9,10-di(2-naphthyl)anthracene |
| Synonyms | TBADN, 2-tert-butyl-9,10-dinaphthalen-2-ylanthracene |
| CAS Number | 274905-73-6 |
| Molecular Formula | C₃₈H₃₀ |
| Molecular Weight | 486.65 g/mol |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents such as chloroform, which is attributed to its twisted internal structure.[1] |
Synthesis and Purification of TBADN
The synthesis of 9,10-diarylanthracene derivatives like TBADN is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prevalent method.[2][3][4][5] This approach offers a versatile and efficient route to forming the crucial carbon-carbon bonds between the anthracene core and the naphthyl substituents.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The synthesis typically involves the reaction of a dihaloanthracene derivative with an appropriate boronic acid in the presence of a palladium catalyst and a base. For TBADN, the starting materials would be a 2-tert-butyl-9,10-dihaloanthracene and naphthalene-2-boronic acid.
Caption: General workflow for the synthesis of TBADN via Suzuki-Miyaura cross-coupling.
Experimental Protocol (General)
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Reactant Preparation: In a reaction flask, dissolve 2-tert-butyl-9,10-dibromoanthracene and a slight excess of naphthalene-2-boronic acid in a suitable degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture.
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Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring for several hours until the reaction is complete (monitored by thin-layer chromatography).
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Work-up and Isolation: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent to yield the pure 2-tert-butyl-9,10-di(naphth-2-yl)anthracene. For high-purity grades required for electronic applications, sublimation is often employed as a final purification step.[6]
Photophysical and Electronic Properties
The performance of TBADN in OLEDs is directly governed by its photophysical and electronic characteristics.
Absorption and Photoluminescence
TBADN exhibits strong absorption in the ultraviolet region and intense blue fluorescence. The absorption and photoluminescence (PL) spectra of TBADN in thin film and in a chloroform solution are presented below. The spectra in both states show similar absorption and emission bands, indicating that the fundamental photophysical properties are retained in the solid state.[1]
Note: Specific peak absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and fluorescence lifetime for TBADN were not available in the consulted literature. However, for related 9,10-disubstituted anthracene derivatives, fluorescence lifetimes can range from nanoseconds to tens of nanoseconds. [7]
Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transport
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of a material. A material with balanced electron and hole injection and transport is considered to have a bipolar nature, which is advantageous for achieving a high recombination efficiency in the emissive layer of an OLED.
Note: Specific experimentally determined HOMO and LUMO energy levels, as well as quantitative electron and hole mobility values for TBADN, were not found in the reviewed literature. However, studies on the degradation of TBADN-based devices suggest it possesses a bipolar carrier transport nature. [8]
Application of TBADN in Organic Light-Emitting Diodes (OLEDs)
TBADN is a versatile material in OLEDs, functioning both as a host for fluorescent dopants and, in some cases, as the primary blue emitter. Its wide energy bandgap allows for efficient energy transfer to guest molecules, while its high thermal and morphological stability contributes to long device lifetimes.
Device Architecture and Fabrication
OLEDs are multilayered devices fabricated by depositing thin films of organic materials and metals onto a substrate. A typical device architecture incorporating TBADN is as follows:
Caption: A representative multilayer architecture of an OLED device utilizing TBADN in the emissive layer.
Fabrication is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic layers and metal electrodes sequentially onto a transparent conductive substrate like Indium Tin Oxide (ITO).
Performance of TBADN-based OLEDs
The performance of an OLED is evaluated based on several key metrics, including efficiency (current, power, and external quantum efficiency), brightness (luminance), color purity (CIE coordinates), and operational lifetime.
Case Study 1: High-Efficiency White OLED with a Mixed Host
In a study on long-lifetime white OLEDs, TBADN was used as part of a mixed host system in the emissive layer.[9][10]
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Device Structure: ITO / 2-TNATA (60 nm) / NPB (15 nm) / Yellow EML: NPB:TBADN (1:1) + 1% Rubrene (30 nm) / Blue EML: TBADN + 2% DPAVBi (30 nm) / Alq₃ (20 nm) / LiF (1 nm) / Al (200 nm)
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Performance Metrics:
This study demonstrated that incorporating TBADN in a mixed host structure effectively dispersed charge carriers, leading to a good charge balance and a significant improvement in device lifetime compared to devices with a pure host.[9][10]
Case Study 2: Blue Fluorescent OLED
TBADN has been utilized as a host material for blue fluorescent dopants. In one such configuration, the following performance was reported:
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Device Configuration: A multilayer device with TBADN as the host and N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine (DN-2-NPAA) as the dopant.[8][11]
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Performance Metrics:
These results highlight the effectiveness of TBADN as a host material for achieving efficient blue emission in OLEDs.
Stability and Degradation Mechanisms
The operational stability of OLEDs is a critical factor for their commercial viability. Degradation can occur through various intrinsic and extrinsic mechanisms. Studies specifically investigating the degradation of TBADN have revealed its robust nature.
In a comparative study, it was found that while the transport of holes in tris(8-quinolinolate)aluminum (Alq₃) leads to a degradation of its photoluminescence, a similar hole-only current in TBADN does not result in significant degradation.[8] This suggests that the radical cations of TBADN are more stable than those of Alq₃, contributing to the longer lifetime of TBADN-based devices. The primary degradation in blue fluorescent OLEDs is often associated with the formation of intermolecular species that can act as charge traps and non-emissive recombination centers.[2] The bulky tert-butyl group in TBADN helps to mitigate such intermolecular interactions, further enhancing its stability.
Conclusion and Future Outlook
2-tert-butyl-9,10-di(naphth-2-yl)anthracene (TBADN) stands out as a highly effective and reliable material for organic light-emitting diodes. Its well-defined molecular structure provides a unique combination of high fluorescence efficiency, good thermal stability, and excellent morphological integrity. The demonstrated success of TBADN as a host material in both blue and white OLEDs underscores its versatility and importance in the field of organic electronics.
Future research directions may focus on the synthesis of novel TBADN derivatives with further optimized electronic properties to enhance charge transport and injection, thereby pushing the efficiency and lifetime of blue OLEDs even further. A deeper understanding of the degradation pathways, particularly at the molecular level, will also be crucial for designing next-generation materials with even greater stability. As the demand for high-performance displays and solid-state lighting continues to grow, materials like TBADN will undoubtedly play a pivotal role in advancing OLED technology.
References
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AIP Publishing. (n.d.). Studies of the degradation mechanism of organic light-emitting diodes based on tris(8-quinolinolate)aluminum Alq and 2-tert-butyl-9,10-di(2-naphthyl)anthracene TBADN. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Molecular structure of TBADN and ADN. (b) UV-Vis absorption and PL.... Retrieved from [Link]
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CORE. (n.d.). Long-lifetime, high-efficiency white organic light-emitting diodes with mixed host composing double emission layers. Retrieved from [Link]
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ResearchGate. (n.d.). Electroluminescence degradation study of tris-(8-hydroxyquinoline)aluminum-based organic light emitting diode and influence of light | Request PDF. Retrieved from [Link]
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AIP Publishing. (2006). Long-lifetime, high-efficiency white organic light-emitting diodes with mixed host composing double emission layers. Applied Physics Letters. Retrieved from [Link]
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ACS Publications. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes | Request PDF. Retrieved from [Link]
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Kyung Hee University. (2020). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. PubMed Central. Retrieved from [Link]
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LookChem. (n.d.). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. PubMed. Retrieved from [Link]
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